Bromoclenbuterol
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Overview
Description
Bromoclenbuterol is a process-related impurity of Clenbuterol . Clenbuterol is a sympathomimetic amine used for breathing disorders as a decongestant and bronchodilator . It is most commonly available as the hydrochloride salt, clenbuterol hydrochloride .
Synthesis Analysis
During the process development of clenbuterol, bromoclenbuterol was identified as a critical impurity along with the final API . The synthesis and characterization of bromoclenbuterol have been described in the literature .
Molecular Structure Analysis
Bromoclenbuterol has the molecular formula C12H18BrClN2O . It is structurally similar to clenbuterol, with some structural and pharmacological similarities to epinephrine and salbutamol .
Chemical Reactions Analysis
The formation of bromoclenbuterol as an impurity in the synthetic process of clenbuterol has been studied . It was identified as a critical impurity because it cannot be eliminated from the API molecule after formation in the reaction .
Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
Air‐sea flux of bromoform
Bromoform (CHBr3), although not Bromoclenbuterol, is significant in atmospheric chemistry due to its contribution as a major source of atmospheric organic bromine. This study reviewed its atmospheric and oceanic distributions, sources, and sinks, emphasizing its role in atmospheric chemistry and the global biogeochemical cycle. The annual global flux of bromoform from the ocean to the atmosphere was estimated, highlighting the importance of understanding such compounds' environmental impacts (Quack & Wallace, 2003).
Pharmacological and Clinical Research
Bromocriptine in Psychiatric Applications
While not directly related to Bromoclenbuterol, bromocriptine's use in psychiatric illnesses provides an example of how brominated compounds are applied in medical research. Bromocriptine, with dopamine agonist and antagonist activity, has been explored for treating neuroleptic malignant syndrome, cocaine withdrawal, and depression. This indicates the diverse therapeutic potentials of brominated drugs in clinical settings (Sitland-Marken et al., 1990).
Water Treatment and Environmental Safety
Electrochemical Treatment of Water
The study on electrochemical processes for removing contaminants from water discusses the importance of understanding the effects of bromide on water treatment outcomes. It highlights how brominated compounds' presence in water can affect the efficiency of treatment processes and the formation of potentially toxic byproducts. This research area might align with understanding Bromoclenbuterol's environmental behavior if it enters water bodies (Radjenovic & Sedlak, 2015).
Safety And Hazards
Future Directions
While specific future directions for bromoclenbuterol are not available, the field of drug delivery systems, including those for beta-agonists like clenbuterol, is evolving. There is ongoing research into nano-drug delivery, targeted and smart drug delivery using stimuli-responsive and intelligent biomaterials .
properties
IUPAC Name |
1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClN2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBROAKIHDILEQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376770 |
Source
|
Record name | Bromoclenbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoclenbuterol | |
CAS RN |
37153-52-9 |
Source
|
Record name | Bromoclenbuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromoclenbuterol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KJ88YP4R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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